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Introduction
Sodium cacodylate buffer is a widely used buffer in electron microscopy for the fixation of

biological samples. Its efficacy lies in its ability to maintain a stable pH within the physiological

range (5.0–7.4) and its compatibility with aldehyde fixatives, such as glutaraldehyde and

paraformaldehyde.[1][2] Unlike phosphate buffers, cacodylate does not precipitate with

divalent cations like calcium and is less likely to react with some aldehydes over time, ensuring

better preservation of ultrastructure.[3] However, due to its arsenic content, sodium cacodylate

is toxic and requires careful handling and disposal.[4][5][6]

These application notes provide a detailed protocol for the use of cacodylate buffer in

scanning electron microscopy (SEM) sample fixation, including buffer preparation, fixation

procedures, and safety considerations.

Key Performance Indicators: Cacodylate vs.
Phosphate Buffer
For many biological applications, the choice of buffer can significantly impact experimental

outcomes. While phosphate buffers are common due to their physiological relevance and low

cost, cacodylate buffers offer distinct advantages in electron microscopy.[3]
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Property
Sodium Cacodylate
Buffer

Phosphate Buffer
Rationale &
Implications

pH Range 5.0–7.4[1][3] 5.8–8.0[3]

Both are effective in

the physiological pH

range.

pKa 6.27[1][3] 7.20[3]

The pKa of phosphate

buffer is closer to

physiological pH

(~7.4), offering strong

buffering capacity in

that specific range.

Interaction with

Divalent Cations (e.g.,

Ca²⁺, Mg²⁺)

Does not precipitate[3]

Forms precipitates

with calcium,

magnesium, and

heavy metal ions[3]

A major advantage for

cacodylate, making it

suitable for

experiments where

free divalent cations

are critical.

Reactivity with

Aldehyde Fixatives
Does not react[1][3]

Can react with some

aldehydes over

time[3]

Cacodylate is

preferred for electron

microscopy with

glutaraldehyde

fixatives as it is more

stable.[3]

Support for Microbial

Growth

Does not support

microbial growth[3]

Can support microbial

growth, especially

when supplemented

with sucrose[3]

The long shelf life of

cacodylate is an

advantage for storing

prepared solutions.

Toxicity

Contains arsenic;

poisonous and

carcinogenic[4][5][6]

[7]

Non-toxic[8]

Stringent safety

protocols are

necessary for

cacodylate buffer.

Cost More expensive[3] Low cost[3] Phosphate buffers are

more economical for
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large-scale

applications.

Experimental Protocols
Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)
Materials:

Sodium Cacodylate Trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)

0.2 M HCl

Distilled water (dH₂O)

pH meter

Volumetric flasks

Graduated cylinders

Stir plate and stir bar

Procedure:

To prepare a 0.2 M stock solution, dissolve 4.28 g of sodium cacodylate trihydrate in 100 ml

of distilled water.[1]

To prepare 100 ml of 0.1 M sodium cacodylate buffer, take 50 ml of the 0.2 M stock solution.

[7]

Add distilled water to a final volume of approximately 90 ml.

While stirring, slowly add 0.2 M HCl to adjust the pH to 7.2-7.4.[9]

Bring the final volume to 100 ml with distilled water.

Store the buffer at 4°C. It can be used for 2–3 months.[7]
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SEM Sample Fixation Protocol
This protocol outlines the standard procedure for fixing biological samples for SEM using a

cacodylate buffer. The timings may need to be optimized depending on the sample type and

size.

1. Primary Fixation:

Objective: To crosslink proteins and stabilize the ultrastructure.[10]

Fixative Solution: 2.5% Glutaraldehyde and 2.5% Paraformaldehyde in 0.1 M sodium

cacodylate buffer (pH 7.4).[11][12] Alternatively, a solution of 2.5% glutaraldehyde in 0.1 M

cacodylate buffer can be used.[7][13]

Procedure:

Immediately immerse the sample in the primary fixative solution. The volume of the fixative

should be at least 10-20 times the volume of the sample.[14]

Fix for 1-2 hours at room temperature or overnight at 4°C.[11][12] For some tissues,

fixation can extend from 4 to 24 hours at 4-8°C.[13]

After fixation, rinse the sample three times for 10-15 minutes each with 0.1 M sodium

cacodylate buffer.[11][15]

2. Secondary Fixation (Post-fixation):

Objective: To fix lipids and enhance contrast.[10]

Fixative Solution: 1% Osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer.[13][15]

Procedure:

Caution: Osmium tetroxide is highly toxic and must be handled in a fume hood with

appropriate personal protective equipment.[15]

Immerse the sample in the 1% osmium tetroxide solution for 1-2 hours at room

temperature.[11]
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After post-fixation, rinse the sample three times for 5 minutes each in distilled water.[11]

3. Dehydration:

Objective: To remove water from the sample.[10]

Procedure:

Dehydrate the sample through a graded series of ethanol (or acetone):

30% Ethanol for 10 minutes[15]

50% Ethanol for 10 minutes[15]

70% Ethanol for 10 minutes (samples can be stored overnight at this stage)[15]

85% Ethanol for 20 minutes[15]

95% Ethanol for 20 minutes[15]

100% Ethanol for 20 minutes (repeat three times)[13][15]

4. Drying:

Objective: To remove the dehydration solvent without causing structural damage from

surface tension.[10]

Methods:

Critical Point Drying (CPD): This is the preferred method for most samples. The

transitional fluid (liquid CO₂) replaces the ethanol, and the sample is taken through the

critical point where the liquid and gas phases have the same density, avoiding surface

tension artifacts.[10]

Hexamethyldisilazane (HMDS) Drying: A simpler alternative to CPD. After the final 100%

ethanol step, the sample is immersed in HMDS (typically 2-3 changes of 15 minutes

each), and then the HMDS is allowed to evaporate in a fume hood.[14]
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5. Mounting and Coating:

Objective: To mount the dried sample onto an SEM stub and apply a conductive coating to

prevent charging under the electron beam.[10]

Procedure:

Mount the dried sample onto an aluminum stub using conductive carbon tape or silver

paint.[11]

Sputter coat the sample with a thin layer of a conductive metal, such as gold, gold-

palladium, or platinum.[10]

Safety Precautions for Cacodylate Buffer
Sodium cacodylate contains arsenic and is toxic and a suspected carcinogen.[5][6] It is

harmful if swallowed or inhaled and is very toxic to aquatic life.[5]

Handling: Always handle sodium cacodylate powder and solutions in a chemical fume hood.

[16] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and

safety goggles.[16] Avoid breathing dust and contact with skin and eyes.[16]

Storage: Store sodium cacodylate tightly sealed in a cool, dry, and well-ventilated area.[5]

Disposal: Dispose of all cacodylate-containing waste according to institutional and

governmental regulations for hazardous waste. Do not pour down the drain.[5][6]
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Experimental Workflow for SEM Sample Fixation
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Caption: Workflow for SEM sample preparation using cacodylate buffer.
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Logical Relationship of Buffer Choice in SEM

Need for
Electron Microscopy
Sample Preparation

Buffer Selection

Cacodylate Buffer
 Divalent cations present?

 Yes

Phosphate Buffer

 Divalent cations present?
 No

Advantages:
- No precipitation with Ca2+

- Stable with aldehydes
- Inhibits microbial growth

Disadvantages:
- Toxic (Arsenic)
- More expensive

Advantages:
- Non-toxic

- Inexpensive
- Physiologically relevant

Disadvantages:
- Precipitates with Ca2+

- Can react with aldehydes
- Supports microbial growth

Click to download full resolution via product page

Caption: Decision logic for choosing between cacodylate and phosphate buffers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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